6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
“6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole” is a chemical compound with the molecular formula C13H17N3S .
Synthesis Analysis
The synthesis of “this compound” involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by NMR and mass spectral data . The InChI Code for this compound is 1S/C13H17N3S/c1-2-10-3-4-11-12(9-10)17-13(15-11)16-7-5-14-6-8-16/h3-4,9,14H,2,5-8H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 247.36 . The compound’s IUPAC name is 6-ethyl-2-(1-piperazinyl)-1,3-benzothiazole .Scientific Research Applications
Anticholinesterase Properties
- Benzothiazole derivatives, including those with piperazine moieties, have been synthesized and shown to have potential anticholinesterase properties. This makes them candidates for anticholinesterase agents, which are relevant in the treatment of diseases like Alzheimer's (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Anticancer and Anti-inflammatory Activity
- Certain benzothiazole derivatives linked to piperazine have been evaluated for their anticancer and anti-inflammatory activities. Some compounds showed selective influence on cancer cell lines and exhibited excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).
Antiproliferative and Anti-HIV Activity
- N-substituted benzothiazole piperazin-1-yl derivatives have been tested for their in vitro antiproliferative activity against human tumor-derived cell lines and for anti-HIV activity, showing promising results in certain cases (Al-Soud et al., 2010).
Antimicrobial Agents
- Synthesized benzothiazole derivatives with piperazine have been explored for their antimicrobial activities. These compounds have shown variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Angiolytic Role in Neoplastic Development
- Piperazine-benzothiazole analogues have been synthesized and demonstrated an angiolytic role, particularly in inhibiting angiogenesis, a key parameter in neoplastic development (Al‐Ghorbani et al., 2016).
Serotonin3 Receptor Antagonists
- Piperazinyl benzothiazole derivatives have been studied as serotonin3 receptor antagonists, showing potential applications in neuropsychiatric disorders (Mahesh, Perumal, & Pandi, 2005).
Corrosion Inhibition
- Benzothiazole derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments (Hu et al., 2016).
Properties
IUPAC Name |
6-ethyl-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-10-3-4-11-12(9-10)17-13(15-11)16-7-5-14-6-8-16/h3-4,9,14H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNURWMMESXAQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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